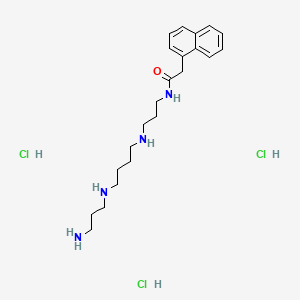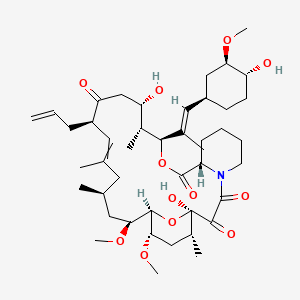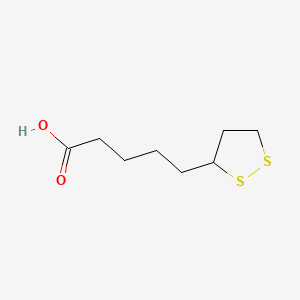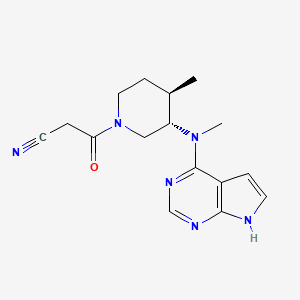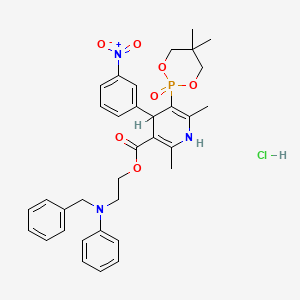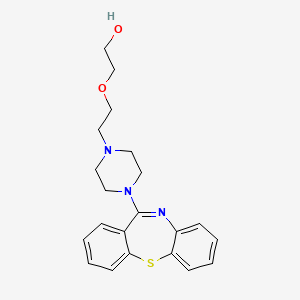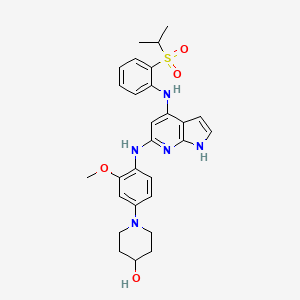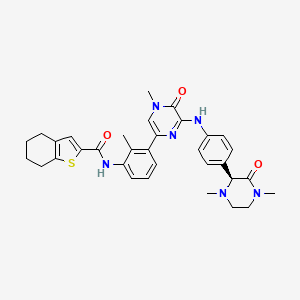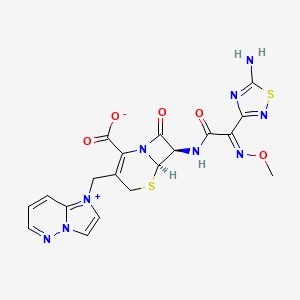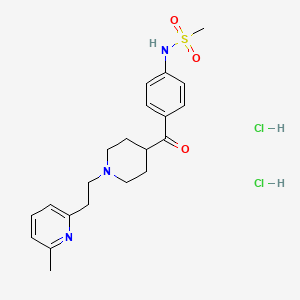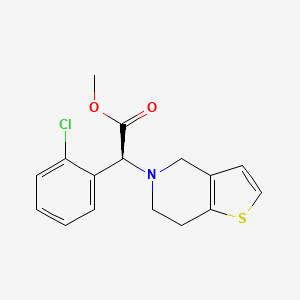![molecular formula C22H19ClFN3O2 B1663647 4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride](/img/structure/B1663647.png)
4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride
Overview
Description
ZM 323881 hydrochloride is a potent and selective inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2). It is known for its high specificity and efficacy in inhibiting VEGFR-2 activity, making it a valuable tool in scientific research, particularly in studies related to angiogenesis and cancer .
Mechanism of Action
Target of Action
ZM 323881 hydrochloride is a potent and selective inhibitor of human vascular endothelial growth factor receptor 2 (VEGFR-2/KDR) activity . It selectively inhibits VEGFR-2 with an IC50 value of less than 2 nM . VEGFR-2 is a key receptor tyrosine kinase involved in the regulation of angiogenesis, a process that is critical for the growth and metastasis of cancer cells.
Mode of Action
ZM 323881 hydrochloride interacts with its target, VEGFR-2, by binding to the tyrosine kinase domain of the receptor, thereby inhibiting its activity . This inhibition prevents the receptor from responding to its ligand, VEGF, which in turn disrupts the downstream signaling pathways that promote angiogenesis .
Biochemical Pathways
The primary biochemical pathway affected by ZM 323881 hydrochloride is the VEGF signaling pathway. By inhibiting VEGFR-2, ZM 323881 hydrochloride disrupts the activation of downstream effectors such as ERK, p38, Akt, and eNOS . These molecules are involved in promoting endothelial cell proliferation, migration, and tube formation, all of which are essential processes in angiogenesis .
Result of Action
The inhibition of VEGFR-2 by ZM 323881 hydrochloride results in the suppression of VEGF-induced endothelial cell proliferation . This leads to the inhibition of angiogenesis, thereby potentially limiting the growth and spread of cancer cells .
Biochemical Analysis
Biochemical Properties
ZM 323881 hydrochloride plays a significant role in biochemical reactions, particularly those involving the VEGFR-2/KDR. It interacts with this receptor, inhibiting its activity . This interaction is selective, with ZM 323881 hydrochloride showing a much greater affinity for VEGFR-2 than for other receptor tyrosine kinases .
Cellular Effects
ZM 323881 hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting VEGFR-2, which can impact cell signaling pathways, gene expression, and cellular metabolism . By inhibiting VEGFR-2, ZM 323881 hydrochloride can affect the response of cells to vascular endothelial growth factor (VEGF), a key regulator of angiogenesis .
Molecular Mechanism
The molecular mechanism of action of ZM 323881 hydrochloride involves binding to VEGFR-2 and inhibiting its tyrosine kinase activity . This prevents the receptor from responding to VEGF, thereby inhibiting downstream signaling pathways that promote cell proliferation and angiogenesis .
Metabolic Pathways
ZM 323881 hydrochloride is involved in the VEGF signaling pathway by inhibiting VEGFR-2
Subcellular Localization
Given its role as a VEGFR-2 inhibitor, it is likely to be found wherever this receptor is present, including the cell membrane where VEGFR-2 is typically localized .
Preparation Methods
Synthetic Routes and Reaction Conditions
ZM 323881 hydrochloride is synthesized through a series of chemical reactions involving the formation of an anilinoquinazoline structure. The synthesis typically involves the following steps:
Formation of the quinazoline core: This is achieved by reacting appropriate starting materials under controlled conditions to form the quinazoline ring.
Introduction of the anilino group: The anilino group is introduced through a nucleophilic substitution reaction.
Formation of the hydrochloride salt: The final product, ZM 323881, is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of ZM 323881 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
ZM 323881 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophiles such as amines or alcohols.
Oxidation reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various anilinoquinazoline derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound .
Scientific Research Applications
ZM 323881 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of receptor tyrosine kinases, particularly VEGFR-2.
Biology: Employed in studies related to cell signaling, angiogenesis, and endothelial cell proliferation.
Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit angiogenesis.
Industry: Utilized in the development of new drugs targeting VEGFR-2 and related pathways
Comparison with Similar Compounds
Similar Compounds
Uniqueness
ZM 323881 hydrochloride is unique due to its high selectivity for VEGFR-2 over other receptor tyrosine kinases such as VEGFR-1, platelet-derived growth factor receptor beta, fibroblast growth factor receptor 1, epidermal growth factor receptor, and erbB2. This selectivity makes it a valuable tool for studying VEGFR-2-specific pathways without off-target effects .
Properties
IUPAC Name |
4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2.ClH/c1-14-9-18(23)20(11-21(14)27)26-22-17-8-7-16(10-19(17)24-13-25-22)28-12-15-5-3-2-4-6-15;/h2-11,13,27H,12H2,1H3,(H,24,25,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRHWGLIYGJSOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)NC2=NC=NC3=C2C=CC(=C3)OCC4=CC=CC=C4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
